molecular formula C26H27N5O2S B6583738 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine CAS No. 1297607-53-4

1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine

Cat. No. B6583738
CAS RN: 1297607-53-4
M. Wt: 473.6 g/mol
InChI Key: DVMUGNIMHKYPGX-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine is 473.18854629 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anticancer Activity:

b. Antimicrobial Properties: c. Anti-Inflammatory and Analgesic Effects:

Heterocyclic Chemistry

The compound’s heterocyclic nature opens up additional applications:

a. Pharmacophore Exploration: b. Antitubercular Potential:

Materials Science

Beyond medicinal applications, consider its potential in materials science:

a. Thermal Insulation:

Mechanism of Action

Target of Action

The primary target of AKOS024483634 is the double homeobox 4 (DUX4) messenger RNA (mRNA) . DUX4 is a gene that, when abnormally expressed, leads to a series of downstream events resulting in skeletal muscle degeneration and wasting .

Mode of Action

AKOS024483634 is an antibody oligonucleotide conjugate (AOC) designed to target DUX4 mRNA for degradation . By binding to DUX4 mRNA, it prevents the production of the DUX4 protein, thereby addressing the underlying cause of conditions like Facioscapulohumeral Muscular Dystrophy (FSHD) .

Biochemical Pathways

The aberrant expression of DUX4 in muscle activates genes that are toxic to muscle cells . By targeting DUX4 mRNA for degradation, AKOS024483634 effectively shuts down these harmful genetic signatures . This results in the inhibition of apoptosis and altered immune signaling, which are typically triggered by DUX4 .

Pharmacokinetics

The pharmacokinetics of AKOS024483634 involve its delivery to skeletal muscle tissues . It is composed of a human transferrin receptor 1 (TfR1) targeting, effector function-null, humanized IgG1 antibody, which aids in its delivery to skeletal muscle . The compound also includes a non-cleavable linker, MCC maleimide linker, enhanced for safety and durability .

Result of Action

The action of AKOS024483634 leads to the degradation of DUX4 mRNA, effectively reducing the production of the harmful DUX4 protein . This results in the inhibition of apoptosis and altered immune signaling in muscle cells, thereby preventing muscle degeneration and wasting .

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c1-17-7-6-8-19(15-17)25-27-18(2)24(34-25)20-16-21(29-28-20)26(32)31-13-11-30(12-14-31)22-9-4-5-10-23(22)33-3/h4-10,15-16H,11-14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMUGNIMHKYPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

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